![molecular formula C7H4O2 B14307635 Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione CAS No. 111870-65-6](/img/structure/B14307635.png)
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is known for its strained ring system, which imparts significant reactivity and makes it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione typically involves the reaction of cycloheptatriene derivatives with various reagents. One common method includes the debromosilylation of 1-bromo-6-trimethylsilylbicyclo[4.1.0]hept-3-ene-2,5-dione . This reaction is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of robust and scalable synthetic routes, such as those involving cycloheptatriene derivatives, can be adapted for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic systems.
Substitution: Substitution reactions, particularly those involving halogens, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced bicyclic compounds, and halogenated derivatives .
Applications De Recherche Scientifique
Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study strained ring systems and their reactivity.
Medicine: Research into its medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione involves its interaction with various molecular targets. The strained ring system allows for unique interactions with enzymes and other biological molecules, potentially leading to significant biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohepta-1,3,5-triene: A precursor in the synthesis of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione.
Bicyclo[3.1.1]heptane: Another bicyclic compound with different ring strain and reactivity.
Bicyclo[2.2.1]heptane: Known for its use in various synthetic applications.
Uniqueness
This compound stands out due to its highly strained ring system, which imparts unique reactivity and makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
Propriétés
Numéro CAS |
111870-65-6 |
|---|---|
Formule moléculaire |
C7H4O2 |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione |
InChI |
InChI=1S/C7H4O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2H,3H2 |
Clé InChI |
JPUUAYFQHNNDBM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C1C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)
![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
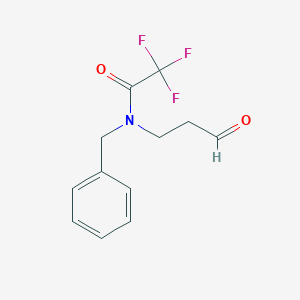
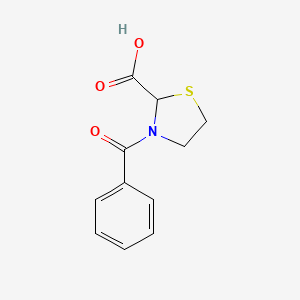
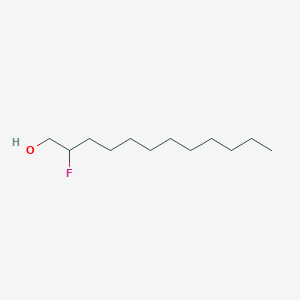
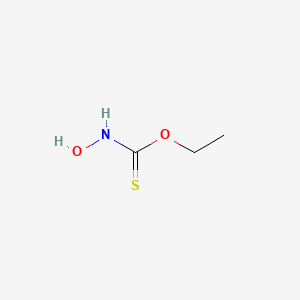
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
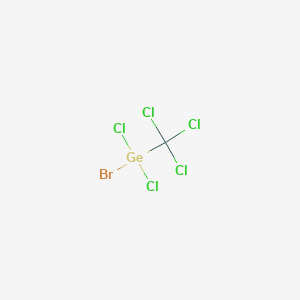

![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
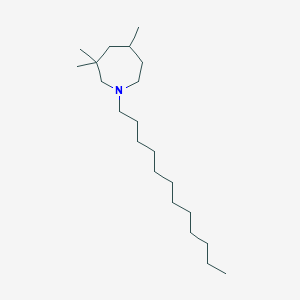
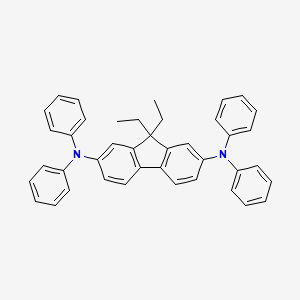
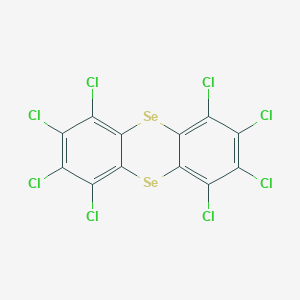
![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
